molecular formula C21H22O B1621386 2,3-Dimesitylcycloprop-2-enone CAS No. 61440-88-8

2,3-Dimesitylcycloprop-2-enone

Cat. No.: B1621386
CAS No.: 61440-88-8
M. Wt: 290.4 g/mol
InChI Key: LXCSCXXFUGZMQN-UHFFFAOYSA-N
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Description

2,3-Dimesitylcycloprop-2-enone is an organic compound with the molecular formula C21H22O. It is a cyclopropenone derivative characterized by the presence of two mesityl groups attached to the cyclopropenone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimesitylcycloprop-2-enone typically involves the reaction of mesityl-substituted precursors with cyclopropenone intermediates. One common method includes the use of carbenes to react with alkenes or cycloalkenes, forming the cyclopropane ring . Another approach involves the hydrolysis of N-(2,3-bis(methyl(phenyl)amino)cyclopropylidene)-N-methylbenzenaminium using aqueous potassium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclopropenone synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimesitylcycloprop-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyclopropenone ring into more saturated structures.

    Substitution: The mesityl groups can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dimesitylcycloprop-2-enone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals with various biological activities.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dimesitylcycloprop-2-enone involves its interaction with molecular targets through its reactive cyclopropenone ring. The compound can undergo ring-opening reactions, isomerization, and C–C coupling reactions under the influence of various chemical reagents and external forces . These reactions enable the compound to participate in diverse chemical pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,3-Diphenylcycloprop-2-enone
  • 2,3-Diethylcycloprop-2-enone
  • 2,3-Diisopropylcycloprop-2-enone

Comparison: 2,3-Dimesitylcycloprop-2-enone is unique due to the presence of mesityl groups, which provide steric hindrance and influence its reactivity. Compared to other cyclopropenone derivatives, it exhibits distinct chemical behavior and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O/c1-11-7-13(3)17(14(4)8-11)19-20(21(19)22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCSCXXFUGZMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C2=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370039
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61440-88-8
Record name 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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